
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as EBO-41, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Chelating Properties and Metal Complex Formation
Studies have shown the synthesis and chelating properties of related furan and oxadiazole derivatives, emphasizing their ability to form complexes with transition metals. These complexes have been evaluated for their chelating abilities and antimicrobial activities, indicating potential uses in developing new materials with specified chemical properties (Varde & Acharya, 2017).
Spectral and Analytical Studies
Analytical and spectral studies of furan-containing organic ligands have been conducted to understand their synthesis, characterization, and the chelating properties of furan ring-containing organic ligands. Such research underlines the compound's utility in monitoring antimicrobial activity, providing insights into its potential biomedical applications (Patel, 2020).
Synthesis Techniques and Applications
Efficient synthetic strategies for producing multifunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides have been developed. These methods highlight the compound's versatility in organic synthesis, showcasing its potential in creating a wide range of polyfunctionalized compounds for various scientific applications ([Ma et al.,, 2014](https://consensus.app/papers/efficient-domino-strategy-synthesis-polyfunctionalized-ma/9e8bade046f75b6985f4566f698f5b8d/?utm_source=chatgpt)).
Antimicrobial and Antifungal Activities
Research into furan-carboxamide derivatives has revealed their potent inhibitory effects against lethal H5N1 influenza A viruses. These studies indicate the compound's significant potential in antiviral research and the development of new treatments for infectious diseases (Yongshi et al., 2017). Additionally, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting the compound's role in developing new antimicrobial agents (Jadhav et al., 2017).
Biological Evaluation and Drug Discovery
Derivatives of oxadiazole and furadiazole, including those related to the compound , have shown a wide range of chemical and biological properties. Their therapeutic potential has been explored in numerous studies, underlining their significance in drug discovery and development processes. These derivatives exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities, suggesting their versatility and potential in pharmaceutical research (Siwach & Verma, 2020).
Conformational Analysis and Chemical Reactivity
The synthesis and conformational analysis of C-thioribonucleosides related to tiazofurin, involving furan derivatives, have contributed to understanding the structural and reactivity aspects of such compounds. These studies provide insights into their potential use in medicinal chemistry, particularly in designing drugs targeting specific biological pathways (Franchetti et al., 2000).
Eigenschaften
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-11-5-7-12(8-6-11)10-14-18-19-16(22-14)17-15(20)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSOBMBKPPCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


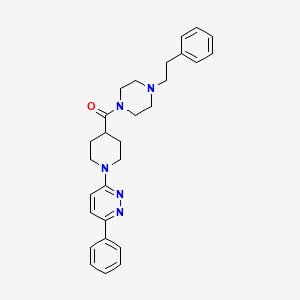
![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2727415.png)
![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide](/img/structure/B2727417.png)
![2-{[10-(4-Chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl]sulfanyl}acetic acid](/img/structure/B2727418.png)
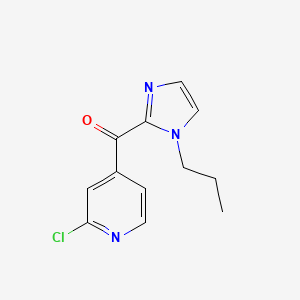
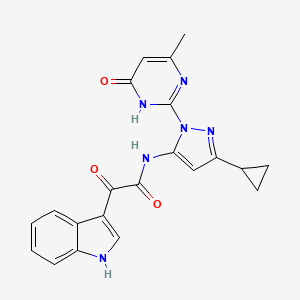
![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)
![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2727425.png)
![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)
![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)
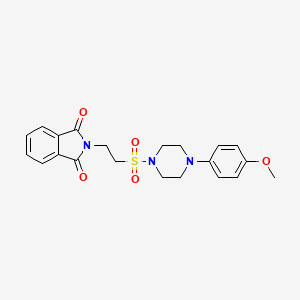
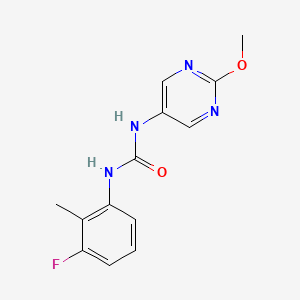
![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)